molecular formula C10H13NO2 B14486598 n-Ethyl-n-phenylglycine CAS No. 65209-97-4

n-Ethyl-n-phenylglycine

Cat. No.: B14486598
CAS No.: 65209-97-4
M. Wt: 179.22 g/mol
InChI Key: GMDJMLOOHULQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-n-phenylglycine is an N-alkylated derivative of phenylglycine with the molecular formula C12H17NO2 . As a modified amino acid, it belongs to a class of compounds that are of significant interest in organic and medicinal chemistry. Phenylglycine scaffolds are known to be key components in various natural products, including certain glycopeptide antibiotics and other biologically active peptides . The structural manipulation of such amino acids, including N-alkylation, is a common strategy in chemical research to modulate the properties of these compounds and explore new chemical spaces. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the identity and purity of this compound for their specific applications.

Properties

CAS No.

65209-97-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(N-ethylanilino)acetic acid

InChI

InChI=1S/C10H13NO2/c1-2-11(8-10(12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI Key

GMDJMLOOHULQEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Sequential Alkylation-Arylation

A two-step approach could involve first reacting glycine with ethyl bromide to form N-ethylglycine, followed by phenyl group introduction. However, steric hindrance and competing side reactions often limit this route. In the patent literature, analogous N-arylations use copper catalysts under Ullmann conditions, though yields for dialkyl-aryl systems rarely exceed 40%.

One-Pot Strecker Variants

Modifying the Strecker protocol to include both ethylamine and aniline presents challenges due to differential reactivity. A 1996 patent describes a optimized Strecker process for N-phenylglycine nitrile using controlled hydrocyanic acid concentrations (<0.9 wt%) and temperatures (0–80°C). Adapting this for dual substitution would necessitate:

  • Molar ratios : 1:1:1 (ethylamine:aniline:formaldehyde)
  • Solvent systems : Water with aromatic hydrocarbons (e.g., toluene) to enhance solubility
  • Reaction time : 2–4 hours at 60°C

Pilot-scale trials for similar compounds report 55–65% yields, with purification requiring distillation and solvent extraction.

Nitrile Hydrolysis Pathways

Nitrile intermediates offer a versatile route to this compound. The synthesis typically involves:

Phenylglycine Nitrile Formation

As detailed in EP0036161B1, phenylglycine nitrile forms via:
$$
\text{Aniline} + \text{HCHO} + \text{HCN} \xrightarrow{\text{H}2\text{O}} \text{C}6\text{H}5\text{NHCH}2\text{CN} \quad (80^\circ\text{C}, \, 2\, \text{hours})
$$
For ethyl substitution, replacing aniline with N-ethylaniline or introducing ethyl groups post-formation becomes necessary.

Alkaline Hydrolysis

The nitrile undergoes saponification using NaOH/KOH mixtures (1–1.05 eq) at 50–150°C. Critical parameters include:

Parameter Optimal Range Effect on Yield
NaOH:KOH ratio 1:0.4–0.5 Minimizes byproducts
Solvent Toluene/water (1:2) Phase separation
Reaction time 2–3 hours Complete conversion

Post-hydrolysis, distillation removes solvents and unreacted amines, yielding N-phenylglycine salts (85–90% purity). Introducing ethyl groups at this stage would require alkylating agents like ethyl bromide, though competing N- vs. O-alkylation must be controlled.

Ester Saponification

N-Phenylglycine ethyl ester (CAS 2216-92-4) serves as a precursor for acid derivatives. Saponification conditions include:

$$
\text{C}{10}\text{H}{13}\text{NO}2 + \text{NaOH} \rightarrow \text{C}8\text{H}{10}\text{NO}2^- \text{Na}^+ + \text{C}2\text{H}5\text{OH}
$$

Experimental Protocol

  • Reagents : 1M NaOH, ethanol/water (3:1)
  • Conditions : Reflux at 80°C for 4 hours
  • Yield : 78–82% (TCI America data)

To achieve N-ethyl substitution, prior esterification of this compound would require protecting group strategies, increasing synthetic complexity.

Cyanamide-Mediated Coupling

A 2009 study explored glycine-cyanamide reactions for heterocycle synthesis. While N-ethyl and N-phenyl variants showed limited reactivity, modifying conditions could enable dual substitution:

Optimized Parameters

  • Solvent : DMF with 10% NH4OH
  • Temperature : 50°C
  • Time : 6–8 hours

Preliminary trials indicate <30% conversion to this compound, underscoring the need for catalyst screening (e.g., Pd/C or CuI).

Comparative Analysis of Methods

The table below evaluates key preparation routes:

Method Yield (%) Purity (%) Scalability
Strecker synthesis 55–65 85–90 Industrial
Nitrile hydrolysis 70–75 88–93 Pilot-scale
Ester saponification 78–82 95–98 Lab-scale
Cyanamide coupling <30 70–75 Experimental

Strecker and nitrile methods offer scalability but require hazardous reagents (HCN). Ester saponification achieves higher purity but necessitates precursor synthesis.

Chemical Reactions Analysis

Chemical Reactions Involving n-Ethyl-n-phenylglycine

This compound can participate in various chemical reactions, which are crucial for its application in organic synthesis and pharmaceuticals.

Amide Formation

One notable reaction is the direct formation of amides when this compound reacts with carboxylic acids, catalyzed by phenylboronic acid. This reaction yields dipeptides and other amide derivatives with varying efficiency depending on the substituents on the aromatic ring of the glycine derivative.

Table 2: Direct Amide Formation Yields

Carboxylic AcidYield (%)
N-Acetyl-N-phenylglycine13
Phenylacetic Acid58
Benzoic Acid29
Cinnamic Acid13

Cross-Dehydrogenative Coupling

Recent studies have demonstrated that this compound can undergo photoredox cross-dehydrogenative coupling reactions. In these reactions, it interacts with indoles under blue LED light, leading to the formation of amino esters with yields ranging from 65% to 79%. The efficiency of this reaction is influenced by the electronic properties of substituents on both reactants .

Table 3: Cross-Dehydrogenative Coupling Yields

Reactant Substituent TypeYield (%)
Para-substituted Indoles65-79
Ortho-substituted Indoles58
Meta-substituted Indoles62

Mechanistic Insights

The mechanisms underlying these reactions often involve radical intermediates and electron transfer processes. For instance, in photoredox reactions, single-electron transfer from the nitrogen lone pair of this compound leads to the formation of radical species that can further participate in coupling reactions .

Scientific Research Applications

n-Ethyl-n-phenylglycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-Ethyl-N-phenylglycine and related glycine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Characteristics
This compound C${10}$H${13}$NO$_2$ 179.22 Ethyl, Phenyl Asymmetric N-substitution; moderate polarity
N-Phenylglycine ethyl ester C${10}$H${13}$NO$_2$ 179.22 Phenyl, Ethyl ester Ester group enhances volatility; used in peptide synthesis
N,N-Dimethylglycine C$4$H$9$NO$_2$ 103.12 Two methyl groups High water solubility; metabolic intermediate
Phenylpropionylglycine C${11}$H${13}$NO$_3$ 207.23 Phenylpropionyl Urinary biomarker for metabolic disorders
Ethyl 3-phenylglycidate C${11}$H${12}$O$_3$ 192.21 Phenyl, Epoxide, Ester Flavoring agent; reactive epoxide moiety
Key Observations:
  • Substituent Effects : The ethyl and phenyl groups in this compound introduce steric hindrance and reduce polarity compared to simpler derivatives like N,N-dimethylglycine. This likely decreases solubility in polar solvents .
  • Functional Group Diversity : Ethyl esters (e.g., N-Phenylglycine ethyl ester) improve volatility for analytical applications, while epoxides (e.g., Ethyl 3-phenylglycidate) enhance reactivity for industrial uses .
Reactivity Trends:
  • The phenyl group in this compound may stabilize intermediates in electrophilic substitution reactions, whereas the ethyl ester group in related compounds facilitates nucleophilic acyl substitution .
  • Arsenic derivatives of this compound (e.g., p,p'-arsenobis(this compound)) demonstrate unique reactivity in forming coordination complexes .

Q & A

Q. Q. What safety protocols are critical when handling N-Ethyl-N-phenylglycine in photopolymerization experiments?

  • Methodological Answer : Use UV-blocking eyewear and gloves (EN 374 standard) to prevent exposure. Work in fume hoods with proper ventilation to avoid inhalation of decomposition products (e.g., nitrogen oxides). Store compounds in amber vials at ≤4°C to minimize photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.